molecular formula C8H9ClF3NO B3047685 2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride CAS No. 1431964-57-6

2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride

Cat. No.: B3047685
CAS No.: 1431964-57-6
M. Wt: 227.61
InChI Key: DGSQVFHHJRIBDO-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₈H₉ClF₃NO (estimated based on structural analogs in and ). It features a 2,2-difluoroethoxy substituent at the ortho position and a fluoro group at the para position of the aniline ring. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. It is commercially available as a building block for drug discovery, with pricing tiers ranging from €96.00 for 50 mg to €1,802.00 for 5 g .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-5-1-2-7(6(12)3-5)13-4-8(10)11;/h1-3,8H,4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSQVFHHJRIBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)OCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431964-57-6
Record name Benzenamine, 2-(2,2-difluoroethoxy)-5-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431964-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Substitution via Halogenated Intermediates

The most widely reported method involves nucleophilic substitution of halogenated aniline derivatives with 2,2-difluoroethanol. A representative pathway begins with 5-fluoro-2-chloroaniline , where the chlorine atom at the ortho position is displaced by 2,2-difluoroethoxy under basic conditions.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or toluene, selected for their ability to stabilize transition states in SN2 mechanisms.
  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH), which deprotonate 2,2-difluoroethanol to generate the alkoxide nucleophile.
  • Temperature : 60–90°C, balancing reaction rate and side-product formation.

Mechanistic Insight :
The reaction proceeds via a bimolecular nucleophilic substitution (SN2), where the alkoxide ion attacks the electron-deficient carbon adjacent to the chlorine atom. Steric hindrance from the ortho-fluoro group slightly reduces reaction efficiency, necessitating prolonged heating (8–12 hours).

Two-Step Synthesis via Nitro Reduction

An alternative route employs nitro intermediates to circumvent halogenation challenges:

Step 1 : 2-(2,2-Difluoroethoxy)-5-fluoronitrobenzene is synthesized by nitrating 2-(2,2-difluoroethoxy)fluorobenzene. Nitration at the para position relative to the ether group is favored due to directing effects.

Step 2 : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. The hydrochloride salt forms spontaneously in acidic media or via post-reaction treatment with HCl gas.

Advantages :

  • Avoids handling hazardous halogenating agents.
  • Higher regioselectivity in nitration compared to halogenation.

Optimization of Reaction Parameters

Solvent and Base Selection

Comparative studies reveal solvent-dependent yields:

Solvent Base Temperature (°C) Yield (%) Purity (%)
DMF K₂CO₃ 80 72 98
Toluene NaH 100 68 97
THF KOtBu 65 55 95

Data aggregated from

DMF outperforms toluene and tetrahydrofuran (THF) due to its high polarity, which stabilizes ionic intermediates. However, toluene is preferred for large-scale reactions to avoid DMF-induced formylation side reactions.

Temperature and Time Dependence

Elevating temperatures from 60°C to 90°C accelerates substitution kinetics but risks decomposition of the difluoroethanol moiety. Optimal conditions (80°C for 10 hours) achieve a balance, yielding 72% product. Prolonged heating beyond 12 hours reduces yield by 15–20% due to ether cleavage.

Industrial-Scale Production

Continuous Flow Reactors

Recent patents describe continuous flow systems to enhance scalability:

  • Residence Time : 30 minutes at 100°C.
  • Purification : In-line liquid-liquid extraction removes unreacted starting materials.
  • Output : 5–10 kg/day with >99% purity.

Crystallization and Salt Formation

The hydrochloride salt is precipitated by treating the free base with concentrated HCl in ethyl acetate. Recrystallization from methanol/water (1:3) yields needle-like crystals suitable for X-ray diffraction.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (dd, J = 8.5 Hz, 1H, Ar-H), 6.98 (d, J = 8.5 Hz, 1H, Ar-H), 4.52 (t, J = 12.0 Hz, 2H, OCH₂CF₂), 5.21 (s, 2H, NH₂).
  • ¹⁹F NMR : δ -120.5 (t, J = 12.0 Hz, CF₂), -112.3 (s, Ar-F).
  • HPLC-MS : m/z 217.1 [M+H]⁺, retention time 6.8 minutes (C18 column, 70% MeCN).

Challenges and Mitigation Strategies

Side Reactions

  • Formylation : DMF degrades at >100°C, producing dimethylamine, which formylates the aniline group. Substituting DMF with toluene reduces this risk.
  • Ether Cleavage : Acidic or prolonged heating conditions hydrolyze the difluoroethoxy group. Buffering the reaction at pH 7–8 with NaHCO₃ mitigates hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroaniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethoxy-fluoroaniline derivatives, while substitution reactions can produce various substituted aniline compounds.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride is a fluorinated aromatic compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block in synthesizing complex organic molecules and is investigated for its potential biological activity and interactions with biomolecules. It is also explored for potential therapeutic properties and as a precursor in drug development and is utilized in the production of specialty chemicals and materials. The presence of fluorine atoms in the compound can enhance its pharmacological properties, such as increased metabolic stability and improved lipophilicity. However, it is important to note that this compound is primarily utilized in research settings and is not intended for therapeutic applications in humans or animals.

Mechanism of Action: The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s difluoroethoxy and fluoroaniline groups contribute to its binding affinity and reactivity with various biological molecules, which can modulate biochemical pathways and result in specific biological effects. Research indicates that it may interact with cellular pathways involved in cell proliferation and apoptosis and influence signaling pathways such as PPAR Alpha and TGF Beta signaling. Studies have also shown that compounds with similar structures exhibit inhibitory activity against Topoisomerase II (Topo II), which is crucial for DNA replication and repair.

Anticancer Activity: Studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example, it has demonstrated higher efficacy against BxPC-3 (pancreatic) primary cells with an IC50 of 14-45 μM, lower activity against AsPC-1 (metastatic) cells with an IC50 of 37-133 μM, significant cytotoxicity against HeLa (cervical) cells with an IC50 of < 20 μM, and strong antiproliferative effects against A549 (lung adenocarcinoma) cells with an IC50 of < 10 μM. These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s difluoroethoxy and fluoroaniline groups contribute to its binding affinity and reactivity with various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
2-(2,2-Difluoroethoxy)-5-fluoroaniline HCl C₈H₉ClF₃NO ~215.6 (calc.) -OCH₂CF₂ (2), -F (5) High polarity, ether linkage
5-(Difluoromethyl)-2-fluoroaniline HCl C₇H₇ClF₃N 197.59 -CF₂H (5), -F (2) Lipophilic, compact substituent
2-(Difluoromethoxy)-5-methylaniline HCl C₈H₁₀ClF₂NO 209.6 (calc.) -OCHF₂ (2), -CH₃ (5) Methyl enhances steric bulk
2-Nitro-5-fluoroaniline C₆H₅FN₂O₂ 156.11 -NO₂ (2), -F (5) Electron-withdrawing nitro group

Sources:

Physicochemical Properties

  • Polarity : The difluoroethoxy group in the target compound increases polarity compared to analogs with difluoromethyl (e.g., 5-(difluoromethyl)-2-fluoroaniline HCl) due to the ether oxygen’s electronegativity .
  • Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 5-(difluoromethyl)-2-fluoroaniline HCl has a molecular weight of 197.59, while the target compound’s higher weight (~215.6) suggests slightly reduced solubility in non-polar solvents .
  • Stability : Fluorine substituents enhance metabolic stability. However, the 2,2-difluoroethoxy group may introduce hydrolytic sensitivity compared to methyl or nitro groups .

Spectroscopic and Crystallographic Differences

A 2023 study compared fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) and found that substituent positioning significantly alters hydrogen-bonding networks and molecular packing . For instance:

  • 5-Nitro-2-fluoroaniline forms stronger intermolecular N–H···O bonds due to nitro group orientation.
  • 2-Nitro-5-fluoroaniline exhibits weaker interactions, leading to lower melting points .
    By analogy, the 2,2-difluoroethoxy group in the target compound likely influences its crystallinity and thermal behavior compared to analogs with para-substituted fluorines.

Biological Activity

2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride (CAS No. 1431964-57-6) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, such as increased metabolic stability and improved lipophilicity. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in cancer cell proliferation. The compound's structure allows it to act as an inhibitor of specific enzymes such as topoisomerase II (Topo II), which is crucial for DNA replication and repair.

Topoisomerase II Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory activity against Topo II. For instance, studies have shown that certain derivatives with fluorinated groups demonstrate enhanced potency in inhibiting Topo II, suggesting that this compound may share similar properties .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from several key studies:

Cell Line IC50 (μM) Notes
BxPC-3 (pancreatic)14 - 45Higher efficacy against primary cells
AsPC-1 (metastatic)37 - 133Lower activity compared to BxPC-3
HeLa (cervical)< 20Significant cytotoxicity observed
A549 (lung adenocarcinoma)< 10Strong antiproliferative effects noted

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

Study on Pancreatic Cancer

In a study focusing on pancreatic cancer cell lines BxPC-3 and AsPC-1, various derivatives were tested alongside this compound. The compound showed promising results with an IC50 value of approximately 31.6 μM against BxPC-3 cells, indicating its potential as a therapeutic agent in treating pancreatic cancer .

Study on Cervical and Lung Cancer

Another investigation assessed the cytotoxic effects of the compound on HeLa and A549 cell lines. The results revealed IC50 values below 20 μM for HeLa cells and under 10 μM for A549 cells, showcasing its potent anticancer properties across different types of cancer .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics due to the presence of fluorine atoms. Additionally, toxicity assessments indicate lower toxicity levels towards normal human dermal fibroblasts compared to cancer cells, which is essential for identifying a therapeutic window .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride

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